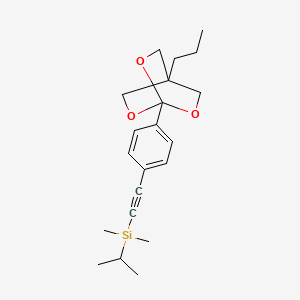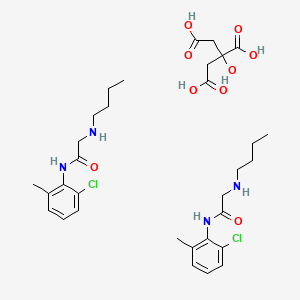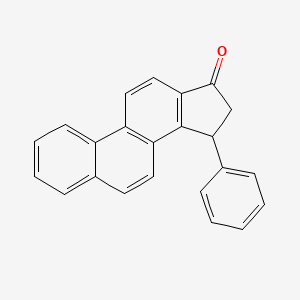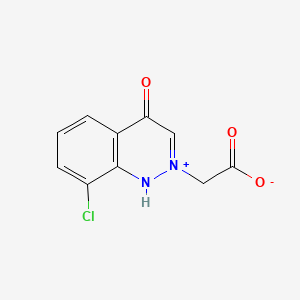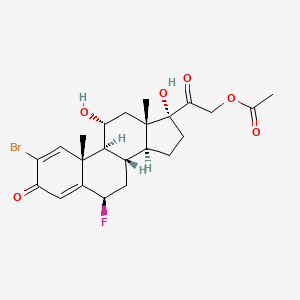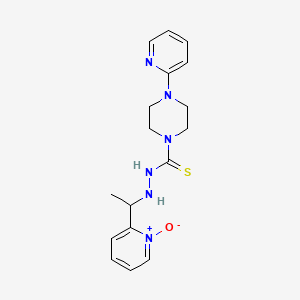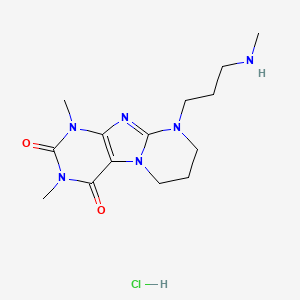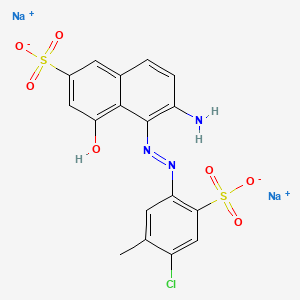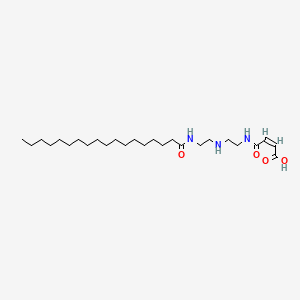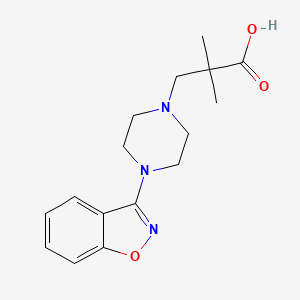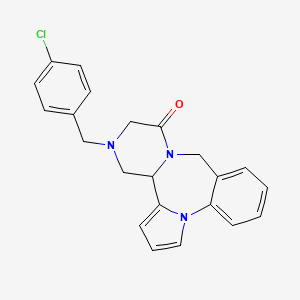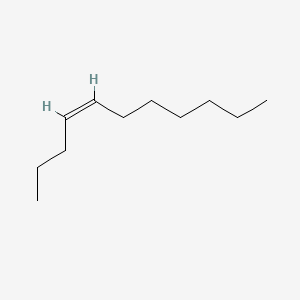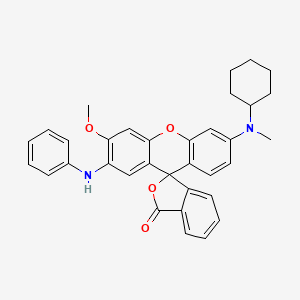
o'-Anilino-6'-(cyclohexylmethylamino)-3'-methoxyspiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” is a complex organic molecule that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of aniline, cyclohexylmethylamine, methoxy, and spiro isobenzofuran-xanthene structures, making it a molecule of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” typically involves multiple steps, including:
Formation of the spiro linkage: This can be achieved through a cyclization reaction involving isobenzofuran and xanthene derivatives.
Introduction of the aniline group: This step may involve a nucleophilic substitution reaction where an aniline derivative is introduced to the spiro compound.
Attachment of the cyclohexylmethylamine group: This can be done through an amination reaction, where cyclohexylmethylamine is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or methoxy groups.
Reduction: Reduction reactions may target the carbonyl group in the xanthene structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique optical or electronic properties.
Biology
Biochemical Probes: The compound could be used as a probe to study biological processes.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Dyes and Pigments: Use in the synthesis of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism by which “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” exerts its effects would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: Compounds with a similar spiro linkage but different substituents.
Xanthene derivatives: Compounds with a xanthene core structure.
Aniline derivatives: Compounds containing an aniline group.
Uniqueness
The uniqueness of “o’-Anilino-6’-(cyclohexylmethylamino)-3’-methoxyspiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one” lies in its specific combination of functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
85223-24-1 |
|---|---|
Formule moléculaire |
C34H32N2O4 |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
2'-anilino-6'-[cyclohexyl(methyl)amino]-3'-methoxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C34H32N2O4/c1-36(23-13-7-4-8-14-23)24-17-18-27-30(19-24)39-31-21-32(38-2)29(35-22-11-5-3-6-12-22)20-28(31)34(27)26-16-10-9-15-25(26)33(37)40-34/h3,5-6,9-12,15-21,23,35H,4,7-8,13-14H2,1-2H3 |
Clé InChI |
GDJYWUUGOWNEGO-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCCCC1)C2=CC3=C(C=C2)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C=C6O3)OC)NC7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


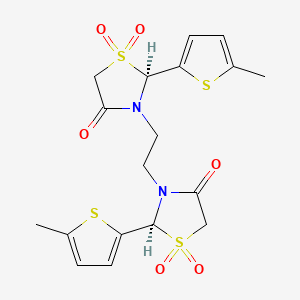
![5,7-Dichloro-N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-methoxy-1H-indole-2-carboxamide monohydrochloride](/img/structure/B12701088.png)
